DLin-MC3-DMA has been instrumental in the development of siRNA therapeutics and mRNA vaccines. Notably, it is a key component of the FDA-approved siRNA drug, Onpattro, used to treat hereditary transthyretin-mediated amyloidosis. []
Synthesis Analysis
The synthesis of DLin-MC3-DMA typically involves a multi-step process, with variations reported in the literature. One efficient method utilizes linoleic acid as the starting material. [] The synthesis broadly involves the following steps:
This synthetic route offers advantages in terms of reduced cost and fewer synthetic steps compared to alternative methods. []
Mechanism of Action
LNP Formation: DLin-MC3-DMA, along with other lipids and helper molecules, self-assembles into LNPs encapsulating the nucleic acid cargo. []
Cellular Uptake: LNPs enter cells through endocytosis, a process involving the engulfment of extracellular material. []
Endosomal Escape: Inside the endosome, the acidic environment protonates DLin-MC3-DMA, leading to a positive charge buildup. [] This promotes interactions with the endosomal membrane, facilitating fusion and cargo release into the cytoplasm.
Cargo Release and Action: The released nucleic acids (siRNA or mRNA) can then exert their therapeutic effect: siRNA by silencing target genes, and mRNA by directing protein production. [, ]
Physical and Chemical Properties Analysis
Ionizable: The tertiary amine headgroup imparts a pKa value around 6.5, enabling pH-dependent charge switching. []
Applications
siRNA Delivery: DLin-MC3-DMA is a critical component of Onpattro, the first FDA-approved siRNA drug, which utilizes LNPs to deliver siRNA targeting transthyretin mRNA in the liver, effectively treating hereditary transthyretin-mediated amyloidosis. []
mRNA Delivery: DLin-MC3-DMA-based LNPs are explored for delivering mRNA encoding therapeutic proteins, including erythropoietin and CRISPR/Cas9 components. [, ] Studies have shown successful protein expression and gene editing following LNP administration, highlighting the potential of this technology. [, ]
Vaccine Development: While not currently used in approved mRNA vaccines, DLin-MC3-DMA serves as a benchmark lipid for developing new formulations. [] Research suggests its potential for intramuscular mRNA vaccine delivery, eliciting comparable antibody titers to approved lipids. []
LNP Structure-Function Relationship: Investigating how DLin-MC3-DMA's structure, combined with other LNP components, influences encapsulation efficiency, stability, cellular uptake, and cargo release. [, , , , , ]
Biodistribution and Pharmacokinetics: Understanding the in vivo behavior of DLin-MC3-DMA-containing LNPs, including their distribution to different organs, clearance mechanisms, and factors affecting their therapeutic efficacy. [, , ]
Immunogenicity: Evaluating the immune response elicited by DLin-MC3-DMA-based LNPs, crucial for optimizing their safety and efficacy in therapeutic and vaccine applications. [, ]
Future Directions
Developing Next-Generation LNPs: Efforts are underway to design novel DLin-MC3-DMA-based LNPs with improved properties, such as enhanced targeting to specific cell types, increased potency, and reduced toxicity. [, , , ]
Expanding Delivery Beyond the Liver: While DLin-MC3-DMA effectively targets the liver, delivering nucleic acids to other organs remains challenging. Future research focuses on modifying LNP formulations or incorporating targeting ligands to achieve efficient delivery to other tissues. [, ]
Understanding and Mitigating Immunogenicity: While generally considered safe, DLin-MC3-DMA-containing LNPs can trigger immune responses. Further research is needed to understand the mechanisms behind their immunogenicity and develop strategies to minimize adverse immune activation. []
Related Compounds
DLin-KC2-DMA (KC2)
Compound Description: DLin-KC2-DMA (KC2) is an ionizable cationic lipid similar in structure to DLin-MC3-DMA. It is investigated for its use in lipid nanoparticles (LNPs) for nucleic acid delivery, particularly plasmid DNA (pDNA) [, , ]. Studies suggest that LNPs formulated with DLin-KC2-DMA may exhibit higher in vivo pDNA transfection efficiency compared to DLin-MC3-DMA, potentially due to differences in their head group pKa and lipid tail structure [].
DODAP (1,2-Dioleoyl-3-dimethylammonium-propane)
Compound Description: DODAP is another ionizable cationic lipid examined for its use in LNPs for pDNA delivery [].
DLin-DMA
Compound Description: DLin-DMA is an ionizable lipid studied alongside DLin-MC3-DMA for its pH-dependent behavior in RNA-containing nanoparticles []. This characteristic is essential for efficient endosomal escape, a crucial step in nucleic acid delivery.
Relevance: The comparison between DLin-DMA and DLin-MC3-DMA sheds light on the relationship between lipid shape, headgroup chemistry, and their pH-dependent ionization within LNPs []. This information is valuable for understanding the factors influencing the optimal design of pH-sensitive LNPs for RNA delivery.
SM-102
Compound Description: SM-102 is an ionizable cationic lipid used in SARS-CoV-2 mRNA vaccines [, ]. It is structurally similar to ALC-0315 and is part of clinically approved RNA therapies [].
Relevance: SM-102, alongside DLin-MC3-DMA and ALC-0315, represent the only clinically approved ionizable cationic lipids for RNA therapies, highlighting the importance of this class of molecules in the field []. Understanding the similarities and differences between these approved lipids, including DLin-MC3-DMA, is crucial for developing safer and more effective RNA therapeutics.
ALC-0315
Compound Description: ALC-0315 is an ionizable cationic lipid utilized in SARS-CoV-2 mRNA vaccines [, , ]. Like SM-102, it is structurally similar and plays a critical role in the success of these vaccines [].
1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC)
Compound Description: DSPC is a phospholipid frequently incorporated into LNP formulations, including those containing DLin-MC3-DMA [, , , ].
Relevance: DSPC acts as a helper lipid in LNPs, contributing to their structural integrity and stability []. Studies using DNP-enhanced NMR spectroscopy have shown that DSPC, along with DMPE-PEG 2000, tends to form a surface-rich layer in LNPs, regardless of the presence or absence of encapsulated cargo []. This understanding of lipid organization within LNPs is crucial for optimizing their design and delivery efficacy.
Compound Description: DMPE-PEG 2000 is a PEGylated lipid commonly incorporated into LNP formulations alongside DLin-MC3-DMA [, , , ].
Relevance: DMPE-PEG 2000 is another helper lipid that aids in LNP formulation and stability. Similar to DSPC, it has been found to preferentially reside on the surface of LNPs, contributing to their pharmacokinetic properties [, ].
Cholesterol
Compound Description: Cholesterol is a crucial component of LNP formulations, often used in conjunction with DLin-MC3-DMA [, , , ].
Relevance: Cholesterol acts as a helper lipid in LNPs and is known to modulate membrane fluidity and stability. Research suggests that cholesterol, unlike DSPC and DMPE-PEG 2000, is typically embedded in the core of LNPs, highlighting the heterogeneous distribution of lipids within these nanoparticles []. This information is vital for understanding how different lipids contribute to the overall structure and function of LNPs.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards Distearyl thiodipropionate is a biochemical.
Disperse Red 1 is an azo dye. Its mutagenic activity depends on its chemical structure. Disperse Red 1 (DR1) is a non-linear optical (NLO) material which is a chromophore used as an azobenzene dye. It can form a dipole network that can enhance the electro-optic effect of the non-linear components and can also improve the photorefractive effect. Disperse Red 1 is an azo dye with a structure consisting of nitrobenzene substituted on the 4-position of the phenyl group with a 4-[N-ethyl-N-(2-hydroxyethyl)]phenylazo group. It has a role as a dye and an allergen. It is a monoazo compound and a member of azobenzenes. It derives from an azobenzene.
Distigmine bromide is an organic bromide salt of distigmine. It is an anticholinesterase drug used for the treatment of myasthenia gravis and postoperative urinary retention. It has a role as an EC 3.1.1.8 (cholinesterase) inhibitor. It is a pyridinium salt and an organic bromide salt. It contains a distigmine.
Disulfiram is a copper and zinc chelator and an irreversible inhibitor of aldehyde dehydrogenase (IC50 = 0.1 mM). It also inhibits the copper-dependent enzyme dopamine β-hydroxylase, which prevents the breakdown of dopamine and has been considered as a treatment for cocaine dependence. When in complex with copper, disulfiram has been shown to inhibit purified 20S proteasome (IC50 = 7.5 μM) and 26S proteasome (IC50 = 20 μM) from MDA-MB-0231 breast cancer cells. Because disulfiram targets the ubiquitin-proteasome pathway, it has been investigated as an anti-cancer agent. Furthermore, at 250 nM it has been shown to induce reactive oxygen species, to activate JNK and p38 pathways, and to inhibit NF-κB activity, which suppresses self-renewal in cancer stem cells. This product is provided as delivered and specified by the issuing Pharmacopoeia. All information provided in support of this product, including SDS and any product information leaflets have been developed and issued under the Authority of the issuing Pharmacopoeia. For further information and support please go to the website of the issuing Pharmacopoeia. Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards. Disulfiram is clinically used in the treatment of chronic alcoholism. Disulfiram is an orally bioavailable carbamoyl derivative and a proteasome inhibitor that is used in the treatment of alcoholism, with potential antineoplastic and chemosensitizing activities. Disulfiram (DSF) may help to treat alcoholism by irreversibly binding to and inhibiting acetaldehyde dehydrogenase, an enzyme that oxidizes the ethanol metabolite acetaldehyde into acetic acid. Inhibition of acetaldehyde dehydrogenase leads to an accumulation of acetaldehyde and produces a variety of very unpleasant symptoms, which together are referred to as the disulfiram-ethanol reaction (DER). In addition, DSF has a strong ability to chelate metals and its antineoplastic activity is highly dependent upon binding to copper (Cu), a metal that selectively accumulates in cancer cells. DSF/Cu generates reactive oxygen species (ROS) and inhibits proteasome activity, leading to an accumulation of ubiquitinated proteins; both of these processes result in induction of apoptosis. Also, DSF/Cu inhibits various cancer-specific pathways, which leads to inhibition of tumor cell growth. Disulfiram is an alcohol deterrent used as an adjunct to treatment of chronic alcoholism, based upon its ability to cause an aversive reaction when taken with alcohol. Disulfiram has been associated a low rate of with serum aminotransferase elevations during chronic therapy and has been linked to clinical apparent acute liver injury which can be severe and result in fatality. Disulfiram, also known as antabuse or anticol, belongs to the class of organic compounds known as thiuram disulfides. These are organic disulfides that have the general structural formula RN(R')C(=S)SSC(=S)N(R\")R\"', where R-R\"'=alkyl groups. Disulfiram is a drug which is used for the treatment and management of chronic alcoholism. Disulfiram exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Disulfiram has been detected in multiple biofluids, such as urine and blood. Within the cell, disulfiram is primarily located in the cytoplasm and membrane (predicted from logP). In humans, disulfiram is involved in the disulfiram action pathway. Disulfiram is a potentially toxic compound.